BenchChemオンラインストアへようこそ!

Indirubin (Standard)

Kinase inhibition GSK-3β CDK

Procure this Indirubin (Standard) as the non-substitutable baseline for indirubin-derivative research. Its unique profile—moderate kinase inhibition (GSK-3β IC50: 600 nM, CDK5 IC50: 5.5 μM), species-selective human AhR agonism, and presence as an endogenous ligand—makes it essential for comparative SAR studies, human-specific pathway dissection, and formulation benchmarking. This standard grade guarantees analytical precision for quantitative pharmacology.

Molecular Formula C16H10N2O2
Molecular Weight 262.26 g/mol
CAS No. 906748-38-7
Cat. No. B3030442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndirubin (Standard)
CAS906748-38-7
Synonymsindigo red
indirubin
Molecular FormulaC16H10N2O2
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O
InChIInChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H
InChIKeyJNLNPCNGMHKCKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indirubin (Standard) CAS 906748-38-7: A Multi-Target Natural Alkaloid with Differentiated Pharmacological Profile for Oncology and Inflammation Research


Indirubin (Standard), CAS 906748-38-7, is a bis-indole alkaloid that constitutes the active principle of the traditional Chinese medicine formulation Danggui Luhui Wan [1]. It is classified as a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β) [2], and also functions as a selective agonist of the human aryl hydrocarbon receptor (AhR) [3]. This standard grade material is a critical reference for quantitative analysis in pharmacological studies, particularly those exploring the structure-activity relationships (SAR) of indirubin derivatives for anticancer and anti-inflammatory applications.

Why Generic Substitution of Indirubin (Standard) with Common Derivatives is Scientifically Unjustifiable


Indirubin (Standard) cannot be freely interchanged with its widely available derivatives, such as indirubin-3'-monoxime or 6-bromoindirubin-3'-oxime (BIO), due to profound differences in kinase selectivity, target engagement, and functional outcomes. While all share the core bis-indole scaffold, specific substitutions dramatically alter their inhibitory profiles and biological activities. For instance, the addition of a 3'-monoxime group enhances CDK/GSK-3β inhibition by orders of magnitude [1], whereas the parent compound exhibits a distinct potency range and a unique species-specific AhR agonism profile not observed with its derivatives [2]. This section provides quantitative evidence that the parent compound occupies a unique position in the pharmacological landscape, making it an essential, non-substitutable reagent for mechanistic and comparative studies.

Quantitative Evidence Guide: Indirubin (Standard) Differentiated from Key Analogs in Kinase Inhibition, Antibacterial Activity, AhR Agonism, and Solubility


Kinase Inhibition Profile: Indirubin vs. Indirubin-3'-monoxime (I3M) and 6-Bromoindirubin-3'-oxime (BIO)

Indirubin (Standard) demonstrates moderate inhibitory activity against CDKs and GSK-3β, with reported IC50 values of 5.5 μM for CDK5, 9 μM for CDK1, and 600 nM for GSK-3β . In stark contrast, its 3'-monoxime derivative, indirubin-3'-monoxime (I3M), exhibits approximately 27-fold greater potency against GSK-3β (IC50 = 22 nM) and over 30-fold greater potency against CDK1 (IC50 = 180 nM) . Furthermore, the 6-bromo derivative, BIO, achieves a GSK-3α/β IC50 of 5 nM, which is over 100-fold more potent than the parent compound . This data demonstrates that the parent indirubin scaffold provides a unique, moderately potent baseline that is essential for studying the effects of specific substitutions on kinase selectivity.

Kinase inhibition GSK-3β CDK IC50 comparison Chemical biology

Antibacterial Activity: Indirubin Exhibits Distinct Potency and Synergy Compared to Optimized Indirubin-3'-monoximes

In antibacterial assays against Staphylococcus aureus ATCC25923, the parent compound indirubin demonstrates a moderate minimum inhibitory concentration (MIC) of 32 μg/mL [1]. A systematic study of 29 synthesized indirubin-3'-monoxime derivatives revealed that specific halogen substitutions (e.g., 5-F, 5-Cl, 7-CF3) significantly enhance antibacterial potency, with the most active compounds achieving MICs as low as 0.4 μg/mL [1]. Notably, one optimized derivative (5aa) displayed a synergistic effect with levofloxacin against multidrug-resistant clinical S. aureus isolates (fractional inhibitory concentration index: 0.375) [1]. The parent compound's activity, while weaker, represents the unoptimized starting point for medicinal chemistry campaigns.

Antibacterial Staphylococcus aureus MIC Drug synergy Medicinal chemistry

Aryl Hydrocarbon Receptor (AhR) Agonism: Indirubin Displays Species-Selective Potency Unmatched by Derivatives

Indirubin acts as a potent, species-selective agonist of the human aryl hydrocarbon receptor (hAhR). It activates hAhR-dependent gene expression more potently than the prototypical ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), yet it is a significantly less potent activator of the mouse AhR (mAhR) [1]. Competitive binding assays demonstrate that indirubin binds the AhR with an IC50 of approximately 2 nM, a potency similar to that of the classic halogenated agonist TCDBF [2]. Importantly, the AhR binding affinities of other indirubin derivatives, such as indigo and indirubin-3'-oxime, are approximately 10-fold weaker, with IC50 values around 20 nM [2]. This species-specific and high-affinity binding profile for the parent compound is a critical differentiator.

Aryl hydrocarbon receptor AhR Agonist Species selectivity Toxicology

Solubility and Formulation Considerations: Indirubin's Poor Aqueous Solubility Necessitates Specialized Handling Compared to Optimized Derivatives

The clinical application and in vivo study of indirubins are significantly limited by extremely poor water solubility, generally reported as <1 mg/L [1]. This physicochemical property necessitates the use of specialized formulations, such as self-emulsifying drug delivery systems (SEDDS), to achieve adequate systemic exposure [2]. In contrast, certain indirubin derivatives, like E804 (indirubin-3'-oxime 2,3-dihydroxypropyl ether), have been specifically designed to improve water solubility. While quantitative solubility data for the parent compound in standard buffers is limited, its poor solubility is a defining characteristic that dictates its handling and application in biological assays. Researchers must be aware that simple aqueous dilutions are not feasible, requiring DMSO or other co-solvents for in vitro work and advanced formulation strategies for in vivo studies.

Solubility Bioavailability Drug formulation ADME Preclinical development

Selectivity Profile: Indirubin (Standard) vs. Indirubin-5-sulfonic Acid

While indirubin is a broad-spectrum inhibitor of CDKs and GSK-3β, its derivative, indirubin-5-sulfonic acid sodium salt, demonstrates a significantly altered selectivity profile. Indirubin-5-sulfonic acid exhibits enhanced potency against several CDK complexes (IC50 values: CDK1/cyclin B = 55 nM, CDK2/cyclin A = 35 nM, CDK5/p35 = 65 nM) and comparatively weaker activity against GSK-3β (IC50 = 280 nM) . This is a notable inversion of the parent compound's profile, where GSK-3β is a primary target (IC50 = 600 nM) and CDK1 is less potently inhibited (IC50 = 9 μM) . The sulfonic acid substitution thus confers a distinct CDK-selective phenotype.

CDK selectivity Kinase profiling GSK-3β Chemical probe Cancer research

Recommended Research and Industrial Application Scenarios for Indirubin (Standard) Based on Evidence-Based Differentiation


As an Essential Reference Standard in Medicinal Chemistry and SAR Studies

The quantitative evidence in Section 3 confirms that Indirubin (Standard) is the indispensable baseline comparator for any medicinal chemistry campaign focused on optimizing indirubin derivatives. Its moderate kinase inhibition potency (IC50: 600 nM for GSK-3β, 5.5 μM for CDK5 ) and moderate antibacterial activity (MIC: 32 μg/mL [1]) provide the benchmark against which the performance of new analogs must be measured. Any study claiming improved potency or altered selectivity for a novel derivative is scientifically incomplete without direct comparison to the parent compound under identical assay conditions.

As a Species-Specific Aryl Hydrocarbon Receptor (AhR) Probe in Toxicology and Immunology

Based on its unique, species-selective AhR agonism profile (potent hAhR activation, weak mAhR activation [2]), Indirubin (Standard) is the reagent of choice for experiments designed to dissect human-specific AhR signaling pathways or to study species differences in xenobiotic response. Its high binding affinity (IC50 ≈ 2 nM [3]) makes it a potent tool for in vitro assays using human cell lines. In contrast, common derivatives like indirubin-3'-oxime, which exhibit 10-fold weaker binding, are not suitable surrogates for these specific investigations.

As a Control for Solubility and Formulation Development Studies

The poor aqueous solubility of Indirubin (Standard) (<1 mg/L [4]) is a well-characterized limitation. This makes it an ideal negative control for studies aimed at developing novel drug delivery systems (e.g., nanoemulsions, SEDDS) or for benchmarking the improved solubility of new indirubin analogs [5]. Researchers working on formulations to enhance the oral bioavailability of indirubins must procure the parent compound to serve as the baseline for assessing the performance of their novel formulation strategies.

As a Foundation for Studies of Endogenous Ligand Biology

Indirubin has been identified as a natural constituent of human urine and a potential endogenous ligand for the AhR [3]. This biological context sets it apart from many synthetic derivatives. For researchers investigating the physiological role of endogenous AhR agonists or the link between microbial metabolism and host signaling, the parent compound is the biologically relevant molecule. Using a synthetic derivative would introduce an artificial bias into studies of endogenous signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indirubin (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.